molecular formula C10H14O3S B14355215 2-Methyl-5-propylbenzene-1-sulfonic acid CAS No. 92639-78-6

2-Methyl-5-propylbenzene-1-sulfonic acid

Cat. No.: B14355215
CAS No.: 92639-78-6
M. Wt: 214.28 g/mol
InChI Key: SBHYZHSAXKIQLW-UHFFFAOYSA-N
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Description

2-Methyl-5-propylbenzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It features a benzene ring substituted with a methyl group at the second position, a propyl group at the fifth position, and a sulfonic acid group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-propylbenzene-1-sulfonic acid typically involves the sulfonation of 2-Methyl-5-propylbenzene. The process can be carried out using fuming sulfuric acid (oleum) or sulfur trioxide in the presence of a catalyst. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid side reactions and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-propylbenzene-1-sulfonic acid undergoes various chemical reactions, including:

    Electrophilic substitution: The sulfonic acid group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution reactions.

    Nucleophilic substitution: The sulfonic acid group can be replaced by nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the sulfonic acid group.

Common Reagents and Conditions

    Electrophilic substitution: Reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., FeCl3) can be used.

    Nucleophilic substitution: Strong nucleophiles such as hydroxide ions or amines can replace the sulfonic acid group.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Electrophilic substitution: Halogenated derivatives of this compound.

    Nucleophilic substitution: Substituted benzene derivatives with different functional groups replacing the sulfonic acid group.

    Oxidation: Oxidized products such as carboxylic acids or ketones.

    Reduction: Reduced products such as alcohols or alkanes.

Scientific Research Applications

2-Methyl-5-propylbenzene-1-sulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-propylbenzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound can also act as a catalyst or inhibitor in biochemical pathways, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1-sulfonic acid: Lacks the methyl and propyl substituents, making it less hydrophobic and less sterically hindered.

    2-Methylbenzene-1-sulfonic acid: Lacks the propyl group, resulting in different chemical and physical properties.

    5-Propylbenzene-1-sulfonic acid: Lacks the methyl group, affecting its reactivity and interactions.

Uniqueness

2-Methyl-5-propylbenzene-1-sulfonic acid is unique due to the presence of both methyl and propyl groups, which influence its solubility, reactivity, and interactions with other molecules. These substituents can enhance its hydrophobicity and steric effects, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

92639-78-6

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

2-methyl-5-propylbenzenesulfonic acid

InChI

InChI=1S/C10H14O3S/c1-3-4-9-6-5-8(2)10(7-9)14(11,12)13/h5-7H,3-4H2,1-2H3,(H,11,12,13)

InChI Key

SBHYZHSAXKIQLW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)C)S(=O)(=O)O

Origin of Product

United States

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